
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine, commonly known as COX-2 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of compounds that play a crucial role in inflammation and pain.
Mécanisme D'action
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor works by binding to the active site of the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme and preventing the conversion of arachidonic acid into prostaglandins. This leads to a reduction in the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. It also has anticancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been shown to have a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme, which makes it a valuable tool for studying the role of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine in various diseases. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has also been shown to have a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. However, 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the natural compounds found in the body. It may also have off-target effects that need to be carefully monitored.
Orientations Futures
There are several future directions for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor research. One area of research is the development of more potent and selective 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors with fewer side effects. Another area of research is the identification of new therapeutic applications for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors, such as in the treatment of neurodegenerative diseases. Further research is also needed to understand the long-term effects of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitors on human health and to develop strategies to minimize any potential risks.
Méthodes De Synthèse
The synthesis of 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor involves the reaction of 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid with pyridine-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and is followed by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to reduce inflammation, pain, and fever by selectively inhibiting the 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine enzyme without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine inhibitor has also been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
5-cyclohexyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h6-9,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHMVRJMJIERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)
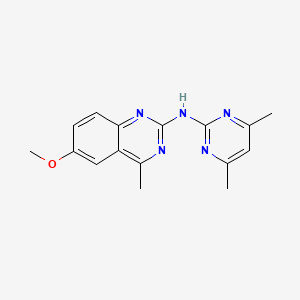

![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)

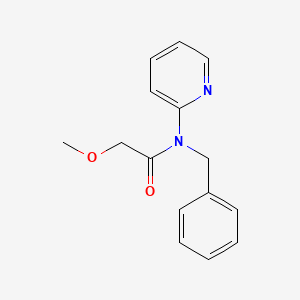

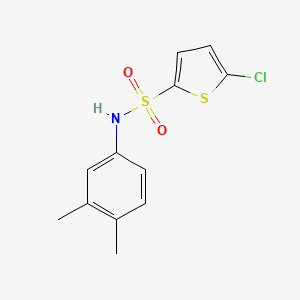
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)
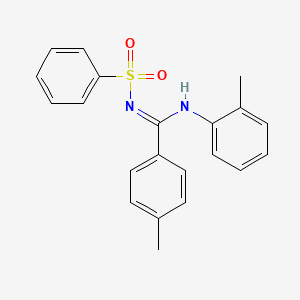
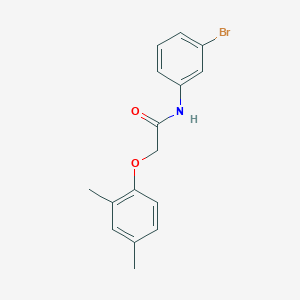
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)

![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)